N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Lipophilicity Drug-likeness Physicochemical Property Comparison

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 313515-72-9) is a synthetic small molecule belonging to the thiazole-benzamide class, characterized by a 4-(4-isopropylphenyl) substituent on the thiazole ring and a 3,4,5-trimethoxybenzamide moiety. Thiazole-benzamide derivatives have been broadly claimed in patents as inhibitors of cell proliferation and protein kinases, including cyclin-dependent kinases, for oncology applications.

Molecular Formula C22H24N2O4S
Molecular Weight 412.5
CAS No. 313515-72-9
Cat. No. B2386498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS313515-72-9
Molecular FormulaC22H24N2O4S
Molecular Weight412.5
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H24N2O4S/c1-13(2)14-6-8-15(9-7-14)17-12-29-22(23-17)24-21(25)16-10-18(26-3)20(28-5)19(11-16)27-4/h6-13H,1-5H3,(H,23,24,25)
InChIKeyPNFHBHHQLPNUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 313515-72-9): Thiazole-Benzamide Scaffold and Research Procurement Profile


N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 313515-72-9) is a synthetic small molecule belonging to the thiazole-benzamide class, characterized by a 4-(4-isopropylphenyl) substituent on the thiazole ring and a 3,4,5-trimethoxybenzamide moiety . Thiazole-benzamide derivatives have been broadly claimed in patents as inhibitors of cell proliferation and protein kinases, including cyclin-dependent kinases, for oncology applications [1]. The compound has a molecular formula of C22H24N2O4S and a molecular weight of 412.5 g/mol [2]. It is commercially available from multiple chemical vendors as a research-grade screening compound, typically at >95% purity [2]. However, the compound's specific biological activity profile remains sparsely documented in the primary peer-reviewed literature.

Why Close Analogs of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide Cannot Be Accepted for Procurement Without Verification


Within the thiazole-benzamide chemical space, minor substituent changes at the 4-position of the thiazole ring profoundly alter lipophilicity, steric bulk, and target-binding profiles . For example, replacing the 4-isopropylphenyl group with a 4-fluorophenyl substituent (as in N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide) reduces logP and hydrogen-bonding potential . Similarly, the absence of the electron-donating trimethoxybenzamide moiety—exemplified by N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide—would abolish the pharmacophoric trimethoxy pattern critical for tubulin-binding and kinase-inhibitory activities observed in structurally related antimitotic thiazoles [1]. Additionally, vendor-assigned code names (e.g., 'ITB-301') are inconsistent: the MeSH-designated ITB-301 is a genistein glycoside with microtubule-depolymerizing activity, not this compound [2]. Thus, CAS-number verification is mandatory for procurement to ensure the intended chemical entity is obtained.

Quantitative Differentiation Evidence for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide vs. Closest Analogs


Comparative logP as a Proxy for Membrane Permeability and Target Engagement Potential

The 4-isopropylphenyl substituent on the thiazole core provides a calculated logP advantage over the 4-fluorophenyl analog, consistent with the increased hydrocarbon surface area of the isopropyl group. The molecular formula of the target compound (C22H24N2O4S, MW 412.5) versus the 4-fluorophenyl comparator (C19H17FN2O4S, MW 388.4) reflects this difference . This differential logP is likely to influence passive membrane permeability and protein-binding kinetics, making the isopropylphenyl variant more suitable for assays where higher lipophilicity is tolerated or required.

Lipophilicity Drug-likeness Physicochemical Property Comparison

Presence of the 3,4,5-Trimethoxybenzamide Pharmacophore vs. Unsubstituted Benzamide Analogs

The target compound contains the 3,4,5-trimethoxybenzamide moiety, which is a well-established pharmacophore for tubulin-colchicine site binding in antimitotic thiazole derivatives. As demonstrated by Romagnoli et al. (2012) in a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the trimethoxyphenyl group is essential for antiproliferative activity, with IC50 values ranging from low micromolar to single-digit nanomolar [1]. In contrast, N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, which lacks the trimethoxy substitution, has no demonstrated tubulin-binding capability . For researchers requiring a compound that retains the trimethoxy pharmacophore for antimitotic studies, substitution of the target compound with a simple benzamide analog is not biochemically equivalent.

Pharmacophore Integrity Tubulin Binding Antimitotic Activity

Patent Landscape and IP Protection Scope for 4-Arylthiazole-2-yl Benzamides

The compound falls structurally within the scope of US Patent 6,720,346 (Agouron Pharmaceuticals), which claims aminothiazole compounds with mono-/di-substituted benzamide nuclei that modulate cell proliferation and protein kinase activity [1]. While the patent does not specifically exemplify this compound, its generic formula encompasses 4-arylthiazol-2-yl benzamides with varied substituents. The presence of the 4-isopropylphenyl group in the target compound is structurally distinct from the 4-fluorophenyl and 4-chlorophenyl analogs commonly exemplified in thiazole-based kinase inhibitor patents [2]. For procurement in an industrial drug-discovery context, this compound represents a less-explored region of the claimed chemical space, potentially offering freedom-to-operate advantages or novelty for lead optimization programs.

Patent Coverage Kinase Inhibition Intellectual Property

Vendor-Derived Identity: Resolution of ITB-301 Nomenclature Conflict

Multiple chemical vendors list this compound under the code name 'ITB-301' . However, the MeSH database (NCBI) defines ITB-301 (MeSH ID: C568064) as a glycoside derivative of genistein—a structurally distinct compound with microtubule-depolymerizing and antineoplastic activity [1]. The genistein-derived ITB-301 has a reported growth inhibitory concentration (GI50) of 0.5 µM in SKOv3 ovarian cancer cells [2]. The CAS number 313515-72-9 does not appear in the MeSH entry for ITB-301, confirming that the vendor-assigned code name refers to a different chemical entity than the MeSH-designated ITB-301 [1].

Nomenclature Verification Chemical Identity Procurement Quality Control

Recommended Procurement and Research Scenarios for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide


Structure-Activity Relationship (SAR) Exploration of 4-Aryl Substitution Effects in Thiazole-Benzamide Kinase Inhibitors

The compound serves as a 4-isopropylphenyl-substituted variant for SAR expansion beyond the more common 4-halophenyl analogs. Due to the increased lipophilicity and steric bulk of the isopropyl group compared to fluorine or chlorine, this compound can be used to probe hydrophobic pocket tolerance in kinase ATP-binding sites within the scope of US 6,720,346 [1]. Researchers should verify identity by CAS number (313515-72-9) rather than the ambiguous code name 'ITB-301' [2].

Tubulin-Colchicine Site Binding Studies Requiring the 3,4,5-Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxybenzamide moiety present in this compound is a validated pharmacophore for colchicine-site tubulin binding, as established in structurally related 4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles (IC50 values: low µM to single-digit nM) [1]. Procurement of this compound allows investigation of how the 4-isopropylphenyl thiazole substitution modulates binding affinity compared to 4-ethoxyphenyl or 4-fluorophenyl variants [2].

Chemical Biology Probe Development with Documented Lipophilicity Differentiation

The higher calculated lipophilicity of the target compound (C22H24N2O4S, MW 412.5) compared to its 4-fluorophenyl analog (C19H17FN2O4S, MW 388.4) makes it a candidate for assays where increased membrane permeability is desired [1]. This difference can be exploited in cell-based assays requiring passive diffusion across lipid bilayers, provided that the specific logP of the target compound is experimentally determined in the user's assay system [1].

Intellectual Property Strategic Procurement for Lead Optimization Programs

The 4-isopropylphenyl substitution pattern represents a less-explored region of the chemical space claimed in US 6,720,346, where 4-halophenyl variants are more commonly exemplified [1]. Industrial research groups seeking to establish novel composition-of-matter claims may find this compound a strategically valuable starting point for lead optimization, provided that the specific compound has not been previously disclosed in follow-on patent filings [1].

Quote Request

Request a Quote for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.